3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride
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Overview
Description
(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of pyrrolidin-2-one, featuring an amino group and a dimethoxybenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzylamine and a suitable pyrrolidin-2-one derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the dimethoxybenzyl substituent play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(S)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one: A closely related compound with similar structural features.
1-(2,4-Dimethoxybenzyl)pyrrolidin-2-one: Another analog with a different substitution pattern.
Uniqueness
(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a dimethoxybenzyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16;/h3-4,7,11H,5-6,8,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCAAYUECJKGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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